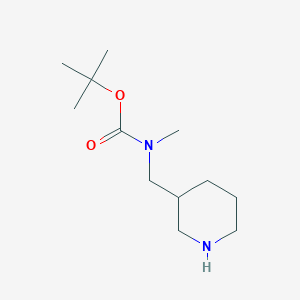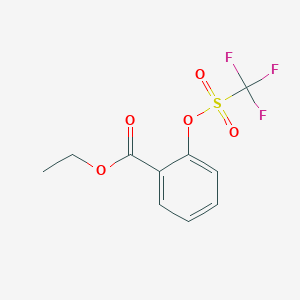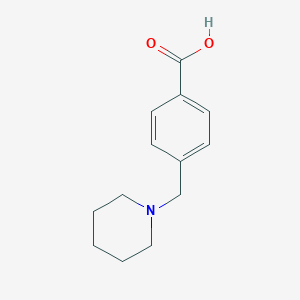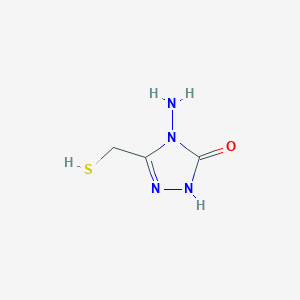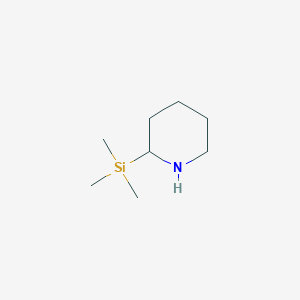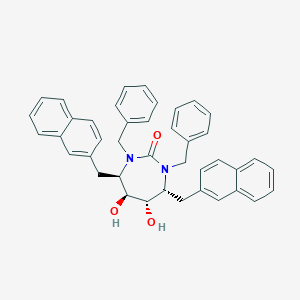
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(2-naphthalenylmethyl)-1,3-bis(phenylmethyl)-, (4R,5S,6S,7R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(2-naphthalenylmethyl)-1,3-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a compound that has gained considerable attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用机制
The mechanism of action of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(2-naphthalenylmethyl)-1,3-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(2-naphthalenylmethyl)-1,3-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- is not fully understood. However, studies have shown that it may act by inhibiting certain enzymes and signaling pathways that are involved in various biological processes. It may also interact with specific receptors in the body to produce its effects.
生化和生理效应
Studies have shown that 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(2-naphthalenylmethyl)-1,3-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(2-naphthalenylmethyl)-1,3-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. It may also have neuroprotective effects and improve cognitive function.
实验室实验的优点和局限性
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(2-naphthalenylmethyl)-1,3-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(2-naphthalenylmethyl)-1,3-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- has advantages and limitations for lab experiments. It is a relatively stable compound that can be easily synthesized using various methods. However, it may have limited solubility in certain solvents, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(2-naphthalenylmethyl)-1,3-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(2-naphthalenylmethyl)-1,3-bis(phenylmethyl)-, (4R,5S,6S,7R)-)-. One direction is to investigate its potential as a therapeutic agent for various neurological disorders. Another direction is to explore its anti-viral properties and its potential as a treatment for viral infections. Additionally, further studies are needed to understand its mechanism of action and to optimize its synthesis method for various applications.
In conclusion, 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(2-naphthalenylmethyl)-1,3-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(2-naphthalenylmethyl)-1,3-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- is a compound with potential applications in various scientific fields. It can be synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions. Further research is needed to fully understand its potential and optimize its use in various applications.
合成方法
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(2-naphthalenylmethyl)-1,3-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(2-naphthalenylmethyl)-1,3-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- can be synthesized using various methods. One of the most common methods involves the reaction of 2-aminobenzophenone with 2-naphthaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with a strong acid to form the final compound. Other methods involve the use of different starting materials and reagents.
科学研究应用
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(2-naphthalenylmethyl)-1,3-bis(phenylmethyl)-, (2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(2-naphthalenylmethyl)-1,3-bis(phenylmethyl)-, (4R,5S,6S,7R)-)- has potential applications in various scientific fields. It has been studied for its anti-tumor, anti-inflammatory, and anti-viral properties. It has also been investigated for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
CAS 编号 |
167826-61-1 |
|---|---|
产品名称 |
2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-4,7-bis(2-naphthalenylmethyl)-1,3-bis(phenylmethyl)-, (4R,5S,6S,7R)- |
分子式 |
C41H38N2O3 |
分子量 |
606.7 g/mol |
IUPAC 名称 |
(4R,5S,6S,7R)-1,3-dibenzyl-5,6-dihydroxy-4,7-bis(naphthalen-2-ylmethyl)-1,3-diazepan-2-one |
InChI |
InChI=1S/C41H38N2O3/c44-39-37(25-31-19-21-33-15-7-9-17-35(33)23-31)42(27-29-11-3-1-4-12-29)41(46)43(28-30-13-5-2-6-14-30)38(40(39)45)26-32-20-22-34-16-8-10-18-36(34)24-32/h1-24,37-40,44-45H,25-28H2/t37-,38-,39+,40+/m1/s1 |
InChI 键 |
AUTHLCQFZJFGMT-WESAGZJESA-N |
手性 SMILES |
C1=CC=C(C=C1)CN2[C@@H]([C@@H]([C@H]([C@H](N(C2=O)CC3=CC=CC=C3)CC4=CC5=CC=CC=C5C=C4)O)O)CC6=CC7=CC=CC=C7C=C6 |
SMILES |
C1=CC=C(C=C1)CN2C(C(C(C(N(C2=O)CC3=CC=CC=C3)CC4=CC5=CC=CC=C5C=C4)O)O)CC6=CC7=CC=CC=C7C=C6 |
规范 SMILES |
C1=CC=C(C=C1)CN2C(C(C(C(N(C2=O)CC3=CC=CC=C3)CC4=CC5=CC=CC=C5C=C4)O)O)CC6=CC7=CC=CC=C7C=C6 |
其他 CAS 编号 |
167826-61-1 |
同义词 |
(4R,5S,6S,7R)-1,3-dibenzyl-5,6-dihydroxy-4,7-bis(naphthalen-2-ylmethyl )-1,3-diazepan-2-one |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 3-[(3,4-dimethoxyphenyl)sulfonyl-(furan-2-ylmethyl)amino]propanoate](/img/structure/B69603.png)

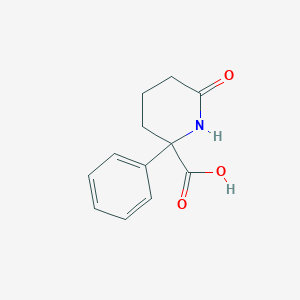
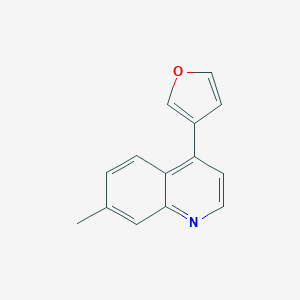
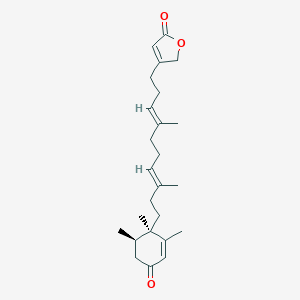
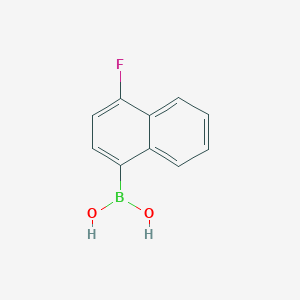
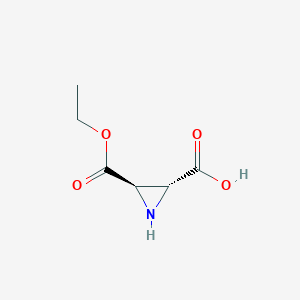
![3-[3-(2-Dodecyloxy-5-methylphenylcarbamoyl)-4-hydroxy-1-naphthylthio]propionic acid](/img/structure/B69619.png)
